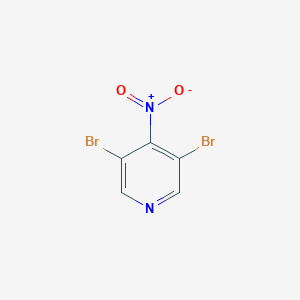

3,5-Dibromo-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJGZEKSOAMLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360902 | |

| Record name | 3,5-dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121263-11-4 | |

| Record name | Pyridine, 3,5-dibromo-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The document details a plausible multi-step synthetic pathway, including experimental protocols for key transformations. Furthermore, it presents a summary of the available physicochemical and spectroscopic data for the target compound and its precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel pyridine-based compounds.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be introduced, make them privileged scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. This compound is a synthetically interesting molecule that combines the reactivity of bromine atoms, which can be readily displaced or used in cross-coupling reactions, with the electron-withdrawing nature of a nitro group, which can be a precursor for an amino group or influence the reactivity of the pyridine ring.

This guide outlines a feasible synthetic route to this compound and compiles its known characterization data.

Synthesis of this compound

The synthesis of this compound is proposed to proceed via a three-step sequence starting from commercially available 3,5-dibromopyridine:

-

N-Oxidation: 3,5-Dibromopyridine is first oxidized to its corresponding N-oxide.

-

Nitration: The resulting 3,5-dibromopyridine-N-oxide is then nitrated at the 4-position.

-

Deoxygenation: Finally, the N-oxide is deoxygenated to yield the target compound, this compound.

Experimental Protocols

Step 1: N-Oxidation of 3,5-Dibromopyridine

-

Materials: 3,5-Dibromopyridine, Trifluoroacetic acid, 30% Hydrogen peroxide.

-

Procedure:

-

In a four-necked flask, dissolve 3,5-dibromopyridine (100 g, 0.42 mol) in trifluoroacetic acid (100 ml) at 20-25 °C with stirring.

-

Prepare a 30% hydrogen peroxide solution (416.2 g, 3.67 mol).

-

The two solutions are then reacted in a microreactor at a controlled temperature of 40-80 °C and a pressure of 0-2 MPa.

-

The product, 3,5-dibromopyridine-N-oxide, is obtained as off-white crystals after separation and purification, which involves crystallization from water, filtration, washing, and drying[1].

-

Step 2: Nitration of 3,5-Dibromopyridine-N-oxide

-

Materials: 3,5-Dibromopyridine-N-oxide, Fuming nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid under cooling.

-

Step 3: Deoxygenation of this compound-N-oxide

-

Materials: this compound-N-oxide, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Triethylamine, Acetonitrile.

-

Procedure:

-

A mixture of the pyridine N-oxide, a catalytic amount of Pd(OAc)2 and dppf, and triethylamine in acetonitrile is heated.

-

This method has been shown to be effective for the deoxygenation of various pyridine N-oxides, tolerating functional groups like nitro groups[4]. (Note: A specific protocol for this compound-N-oxide is not available, but this general method is a strong candidate.)

-

Characterization Data

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3,5-Dibromopyridine | 625-92-3 | C₅H₃Br₂N | 236.89 | - |

| 3,5-Dibromopyridine-N-oxide | - | C₅H₃Br₂NO | 252.89 | - |

| This compound-N-oxide | 62516-09-0 | C₅H₂Br₂N₂O₃ | 297.89 | - |

| This compound | 121263-11-4 | C₅H₂Br₂N₂O₂ | 281.89 | 241 at 760 mmHg[5] |

Spectroscopic Data

3,5-Dibromopyridine

| Technique | Data |

| ¹H NMR | Due to the symmetry of the molecule, two signals are expected in the aromatic region. |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) expected at m/z 235, 237, 239 with a characteristic isotopic pattern for two bromine atoms. |

3,5-Dibromopyridine-N-oxide

| Technique | Data |

| ¹H NMR | Predicted to show two signals in the downfield region. |

This compound-N-oxide

| Technique | Data |

| ¹H NMR | Predicted to show a single, sharp singlet in the downfield region due to the chemical equivalence of the two protons at the 2 and 6 positions[5]. |

| ¹³C NMR | Predicted to show three signals: one for the equivalent C-2 and C-6, one for the equivalent C-3 and C-5, and one for C-4[5]. |

This compound

| Technique | Data |

| ¹H NMR | Predicted to show a single singlet in the aromatic region due to the symmetrical nature of the molecule. |

| ¹³C NMR | Predicted to show three distinct signals for the pyridine ring carbons. |

| IR Spectrum | Expected to show characteristic peaks for C-Br, C-N, and NO₂ stretching vibrations. |

| Mass Spectrum | The molecular ion peak (M⁺) is expected at m/z 279, 281, 283, showing the isotopic pattern for two bromine atoms. |

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful execution of each step is critical for the next.

Conclusion

This technical guide has outlined a viable synthetic route for this compound and has compiled the currently available characterization data. While detailed experimental protocols and complete spectroscopic data for the final product are not yet fully reported in the literature, the information provided herein offers a solid foundation for researchers to build upon. The synthesis relies on well-established chemical transformations, and the predicted characterization data provides a useful reference for the identification of the target compound. Further research is warranted to fully elucidate the experimental details of the synthesis and to comprehensively characterize this compound.

References

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-Dibromo-4-nitropyridine (CAS No. 121263-11-4). This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, comprising a pyridine ring substituted with two bromine atoms and a nitro group, offer multiple reaction sites for further chemical modifications. This document summarizes its known physical and chemical characteristics, outlines a general synthetic approach, and explores its reactivity. Due to the limited publicly available experimental data for this specific compound, some properties are inferred from closely related molecules, and these are explicitly noted.

Core Chemical Properties

This compound is a halogenated nitropyridine derivative. The electron-withdrawing nature of the nitro group and the bromine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.

Physical and Chemical Data

The available quantitative data for this compound is summarized in the table below. It is important to note that experimental data for this specific compound is scarce, and some values are predicted or inferred from data for similar compounds.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂N₂O₂ | VSNCHEM[1] |

| Molecular Weight | 281.89 g/mol | VSNCHEM[1] |

| CAS Number | 121263-11-4 | VSNCHEM[1] |

| Boiling Point | 241 °C at 760 mmHg | Finetech Chem |

| Flash Point | 99.5 °C | Finetech Chem |

| Density | 2.221 g/cm³ | Finetech Chem |

| Appearance | Yellow to orange crystalline powder (inferred from 3-Bromo-4-nitropyridine) | Chem-Impex[2] |

| Melting Point | 54-58 °C (for 3-Bromo-4-nitropyridine) | Chem-Impex[2] |

Synthesis and Reactivity

Synthetic Approach

A generalized workflow for such a synthesis is depicted below.

Reactivity

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. This makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) reactions.

-

Nucleophilic Substitution: The bromine atoms at the 3 and 5 positions, as well as the nitro group at the 4-position, can act as leaving groups in SNAr reactions. The specific site of substitution will depend on the nature of the nucleophile and the reaction conditions. The high electrophilicity of the carbon atoms at positions 2, 4, and 6 makes them susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups activates the ring for such substitutions.

Spectroscopic Properties (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. The following are predicted characteristics based on the analysis of structurally similar compounds.

1H NMR

Due to the symmetrical nature of the molecule, the two protons at the 2 and 6 positions are chemically equivalent. This would result in a single signal in the 1H NMR spectrum. The strong electron-withdrawing effects of the two bromine atoms and the nitro group are expected to significantly deshield these protons, leading to a downfield chemical shift, likely in the aromatic region.

13C NMR

The 13C NMR spectrum is expected to show three distinct signals for the carbon atoms of the pyridine ring:

-

C2/C6: These equivalent carbons would appear as a single resonance.

-

C3/C5: These equivalent carbons, bonded to bromine, would have a characteristic chemical shift.

-

C4: The carbon atom attached to the nitro group would be significantly deshielded and appear at the lowest field.

IR Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

C-H stretching of the pyridine ring.

-

C=N and C=C stretching vibrations of the aromatic ring.

-

Asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically appearing in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two bromine atoms.

Applications in Drug Discovery and Medicinal Chemistry

Nitro-containing heterocycles are valuable precursors in the synthesis of a wide range of biologically active molecules.[3][4] this compound serves as a versatile scaffold for the generation of compound libraries for screening in drug discovery programs. The reactive sites on the molecule allow for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

While no specific signaling pathway has been directly attributed to this compound, its derivatives could potentially modulate various cellular signaling cascades. For instance, many kinase inhibitors feature a substituted pyridine core. The diagram below illustrates a hypothetical scenario where a derivative of this compound could act as an inhibitor in a generic kinase signaling pathway.

Safety and Handling

-

Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

For detailed safety information, it is crucial to consult the Safety Data Sheet provided by the supplier upon acquisition of the compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently published in peer-reviewed literature. Researchers should adapt general procedures for nitration of halogenated pyridines and use standard analytical techniques for characterization.

General Procedure for Nitration of a Halogenated Pyridine (Illustrative)

Disclaimer: This is an illustrative protocol and has not been optimized for this compound. All work should be performed by trained chemists in a suitable laboratory setting.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 3,5-dibromopyridine in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, keeping the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to stir at a controlled temperature (this will require optimization) for a specified time, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Workflow for Compound Characterization

References

An In-depth Technical Guide to 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-nitropyridine, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, safety information, and insights into its synthesis and reactivity. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted pyridine derivative. Its unique structure, featuring two bromine atoms and a nitro group on the pyridine ring, makes it a potentially valuable building block in the synthesis of more complex molecules.

CAS Number: 121263-11-4[1][2][3][4][5]

Molecular Formula: C₅H₂Br₂N₂O₂[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 281.89 g/mol | [4] |

| Boiling Point | 241 °C at 760 mmHg | [4] |

| Flash Point | 99.5 °C | [4] |

| Density | 2.221 g/cm³ | [4] |

| LogP | 3.038 | [4] |

| Refractive Index | 1.649 | [4] |

| Vapor Pressure | 0.0572 mmHg at 25°C | [4] |

Synthesis and Reactivity

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the bromine atoms, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Potential Applications in Research and Development

Halogenated and nitrated pyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9] The bromine and nitro functional groups on this compound can serve as handles for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[7][8]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not found. However, based on the safety information for structurally similar compounds such as bromo- and nitropyridines, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]

-

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is highly recommended to consult the SDS of analogous compounds and to handle this compound with appropriate personal protective equipment in a chemical fume hood.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, for related compounds like methylated derivatives of 4-nitropyridine N-oxide, extensive NMR and IR spectral analyses have been conducted to understand the influence of substituents on the chemical shifts and vibrational frequencies.[13] Such studies can provide a basis for predicting the spectral characteristics of this compound.

Logical Relationships in Synthesis

The synthesis of various substituted pyridines often involves a series of logical steps, including halogenation, nitration, and functional group interconversion. The potential synthesis of this compound and its further use as a synthetic intermediate can be visualized as a workflow.

Caption: A potential synthetic pathway for this compound and its subsequent functionalization.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-Nitro-3,5-dibromopyridine | C5H2Br2N2O2 - BuyersGuideChem [buyersguidechem.com]

- 3. MOLBASE [key.molbase.com]

- 4. CAS:121263-11-4 FT-0645765 this compound Product Detail Information [finetechchem.com]

- 5. 121263-11-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. 3-Bromo-4-nitropyridine | 89364-04-5 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chempap.org [chempap.org]

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-4-nitropyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3,5-dibromo-4-nitropyridine with various nucleophiles. The pyridine core, substituted with two bromine atoms and a strongly electron-withdrawing nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity profile makes this compound a versatile building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted pyridine derivatives. This document details the underlying principles of its reactivity, regioselectivity, and provides representative experimental protocols and quantitative data for its reactions with nitrogen, oxygen, and sulfur nucleophiles.

Introduction: The Chemical Landscape of this compound

This compound is a key heterocyclic intermediate whose chemical behavior is dominated by the electronic properties of its substituted pyridine ring. The pyridine nitrogen, along with the powerful inductive and resonance effects of the nitro group at the 4-position, renders the ring electron-deficient. This pronounced electrophilicity makes the carbon atoms of the pyridine ring susceptible to attack by nucleophiles, forming the basis for a wide range of functionalization reactions.

The strategic placement of two bromine atoms at the 3- and 5-positions, flanking the nitro group, provides multiple sites for chemical modification. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the substituents on the aromatic ring. Understanding the regioselectivity of these substitutions is crucial for the strategic design of synthetic pathways towards target molecules.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is governed by the SNAr mechanism. The electron-withdrawing nitro group at the C-4 position strongly activates the pyridine ring for nucleophilic attack. The attack of a nucleophile can, in principle, occur at any of the substituted carbon atoms (C-3, C-4, or C-5).

The general mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of a leaving group from the Meisenheimer complex.

In the case of this compound, the potential leaving groups are a bromide ion (from C-3 or C-5) or a nitrite ion (from C-4). The regioselectivity of the reaction is determined by the relative stability of the Meisenheimer complex formed upon attack at each position and the nature of the leaving group. The strong electron-withdrawing nature of the nitro group particularly stabilizes the negative charge in the Meisenheimer complex when the attack occurs at the C-4 position.

Structural Analysis of 3,5-Dibromo-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-4-nitropyridine, a halogenated and nitrated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a comparative analysis with structurally related compounds, including this compound N-oxide and 3,5-Dibromo-4-methylpyridine. This guide covers theoretical structural parameters, predicted spectroscopic characteristics, and detailed experimental protocols relevant to its synthesis and characterization. The information is intended to serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of bromine atoms and a nitro group onto the pyridine ring, as in this compound, significantly modulates its electronic properties and reactivity, making it a potentially valuable intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for nucleophilic aromatic substitution, providing a versatile platform for the synthesis of more complex molecules. This guide synthesizes available data to present a detailed structural and analytical profile of this compound.

Molecular Structure and Crystallography

Direct crystallographic data for this compound is not extensively reported in publicly accessible databases. However, the crystal structure of the closely related compound, 3,5-Dibromo-4-methylpyridine, has been determined and provides valuable insights into the expected molecular geometry and intermolecular interactions.

Predicted Molecular Geometry

The geometry of this compound is predicted to be planar, with the pyridine ring forming the core. The C2-N1-C6 angle will be influenced by the nitrogen heteroatom. The nitro group at the C4 position is expected to be coplanar with the pyridine ring to maximize resonance stabilization. The bromine atoms at the C3 and C5 positions will induce significant steric and electronic effects.

Comparative Crystallographic Data of 3,5-Dibromo-4-methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine reveals key intermolecular interactions that are likely to be present in the crystal lattice of this compound. In the crystal of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br⋯N and Br⋯Br interactions, forming zigzag chains.[1] These chains are further linked by offset π–π stacking interactions.[1] It is plausible that this compound would exhibit similar halogen bonding and π–π stacking, with the potential for additional interactions involving the nitro group.

Table 1: Comparative Crystallographic Data

| Parameter | 3,5-Dibromo-4-methylpyridine | This compound (Predicted) |

| Crystal System | Orthorhombic | Not Determined |

| Space Group | Pnma | Not Determined |

| Intermolecular Interactions | Br⋯N, Br⋯Br, offset π–π stacking[1] | Halogen bonding (Br⋯N, Br⋯O), π–π stacking |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the symmetrical substitution pattern, the ¹H NMR spectrum of this compound is expected to show a single sharp singlet for the chemically equivalent protons at the C2 and C6 positions.[2] The strong electron-withdrawing effects of the two bromine atoms and the nitro group would cause these protons to be significantly deshielded, resulting in a downfield chemical shift.[2]

¹³C NMR: The ¹³C NMR spectrum is predicted to display three distinct signals corresponding to the C2/C6, C3/C5, and C4 carbons. The C4 carbon, being attached to the nitro group, would be the most deshielded. The C3/C5 carbons bonded to bromine would exhibit a chemical shift influenced by the heavy atom effect. The C2/C6 carbons would also appear at a downfield position due to the adjacent electron-withdrawing groups.[2]

Table 2: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | H-2, H-6 | Downfield | Singlet |

| ¹³C | C-2, C-6 | Downfield | - |

| ¹³C | C-3, C-5 | Specific shift due to Br | - |

| ¹³C | C-4 | Significantly downfield | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.[3] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ range. The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching vibrations would be found at lower frequencies, generally below 700 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1370 |

| C-Br | Stretching | < 700 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct nitration of 3,5-dibromopyridine. A related protocol is the nitration of 3,5-dibromopyridine-N-oxide to yield this compound-N-oxide.[2]

Workflow for the Synthesis of this compound

References

Theoretical Reactivity of 3,5-Dibromo-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-nitropyridine is a halogenated and nitrated pyridine derivative of significant interest in synthetic and medicinal chemistry. The strategic placement of two bromine atoms and a potent electron-withdrawing nitro group on the pyridine scaffold suggests a rich and varied reactivity, making it a valuable building block for the synthesis of more complex heterocyclic compounds. The pyridine nucleus is a common feature in many biologically active molecules and pharmaceuticals, and understanding the reactivity of its substituted analogues is crucial for the design of novel therapeutic agents.

This technical guide provides an in-depth theoretical analysis of the reactivity of this compound. In the absence of direct experimental or computational studies on this specific molecule in the available literature, this document constructs a robust theoretical framework based on established principles of computational chemistry and reactivity trends observed in analogous compounds. The primary focus is on the molecule's electronic structure and its propensity to undergo nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework and Computational Methodology

To elucidate the reactivity of this compound, a computational approach based on Density Functional Theory (DFT) is proposed. DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Proposed Computational Protocol

A suitable and widely used method for this type of analysis would be the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution in a molecule with heteroatoms and potential for anionic intermediates.

Key properties to be calculated include:

-

Optimized Molecular Geometry: To determine bond lengths, bond angles, and dihedral angles.

-

Mulliken Population Analysis: To estimate the partial atomic charges and identify electrophilic and nucleophilic centers.

-

Frontier Molecular Orbitals (HOMO and LUMO): To analyze the electron-donating and -accepting capabilities of the molecule and predict the most likely sites for chemical reactions. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for nucleophilic attack.

-

Potential Energy Surface Scanning: To map the reaction pathway for key reactions, such as SNAr, and to identify transition states and calculate activation energies.

These calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Figure 1: A typical computational workflow for the theoretical study of molecular reactivity.

Predicted Molecular and Electronic Properties

Based on the known effects of nitro and halo substituents on aromatic rings, the following properties for this compound can be predicted.

Molecular Geometry

The pyridine ring is expected to be planar. The strong electron-withdrawing nature of the nitro group is anticipated to cause a slight elongation of the adjacent C-N bonds and a shortening of the C-C bonds within the ring, reflecting a degree of quinoidal character.

| Parameter | Predicted Value (Å) | Notes |

| C2-N1 | ~1.34 | Standard C-N bond length in pyridines. |

| C3-C2 | ~1.39 | Typical aromatic C-C bond. |

| C4-C3 | ~1.40 | Expected to be slightly longer due to the influence of adjacent electron-withdrawing groups. |

| C3-Br | ~1.89 | Standard C-Br bond length on an sp² carbon. |

| C4-N(nitro) | ~1.48 | C-N single bond, potentially shortened due to conjugation. |

| N(nitro)-O | ~1.22 | Typical N-O bond length in a nitro group. |

| Parameter | Predicted Value (°) | Notes |

| C6-N1-C2 | ~117 | Typical C-N-C bond angle in pyridine. |

| N1-C2-C3 | ~124 | Expected to be slightly larger than 120° due to the presence of the adjacent nitrogen. |

| C2-C3-C4 | ~118 | May be compressed slightly from the ideal 120°. |

| C3-C4-C5 | ~116 | The internal angle at the point of substitution with the bulky nitro group is expected to be slightly compressed. |

| Br-C3-C2 | ~120 | Expected to be close to the ideal sp² bond angle. |

| O-N(nitro)-O | ~125 | Characteristic bond angle for a nitro group. |

Table 1: Predicted geometric parameters for this compound. These are estimated values and would require confirmation via DFT calculations.

Electronic Properties and Reactivity Indices

The combined electron-withdrawing effects of the two bromine atoms (inductive) and the nitro group (inductive and resonance) are expected to render the pyridine ring highly electron-deficient.

| Atom | Predicted Mulliken Charge (a.u.) | Rationale |

| N1 (pyridine) | Negative | The most electronegative atom in the ring. |

| C2 / C6 | Positive | Adjacent to the ring nitrogen and influenced by the inductive effect of the bromine, making it electrophilic. |

| C3 / C5 | Positive | Directly bonded to the electronegative bromine atom. |

| C4 | Highly Positive | Directly attached to the strongly electron-withdrawing nitro group, making it a prime site for nucleophilic attack. |

| Br | Negative | Electronegative halogen atom. |

| N (nitro) | Positive | Electronegative, but bonded to two even more electronegative oxygen atoms. |

| O (nitro) | Negative | Highly electronegative atoms, drawing electron density from the rest of the molecule. |

Table 2: Predicted Mulliken atomic charges for this compound. The magnitude of these charges would quantify the reactivity at each site.

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | Low (~ -7.0 to -8.0) | The presence of strong electron-withdrawing groups stabilizes the molecule and lowers the HOMO energy, indicating a poor electron donor. |

| LUMO Energy | Low (~ -3.0 to -4.0) | The electron-deficient nature of the ring, particularly due to the nitro group, will result in a low-lying LUMO, making the molecule a good electron acceptor and highly susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Small (~ 4.0) | A small energy gap is indicative of high chemical reactivity. It suggests that the molecule can be easily excited, facilitating reactions. |

Table 3: Predicted Frontier Molecular Orbital (FMO) energies for this compound.

The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized primarily on the pyridine ring, with significant contributions from the C4 carbon and the nitro group. This further supports the prediction that C4 is the most electrophilic site.

Reaction Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This is anticipated to be the dominant reaction pathway.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyridine ring. Given the electronic properties, the most likely positions for attack are C4, followed by C2 and C6. Attack at C4 would be favored due to the strong activation by the para-nitro group.

-

Formation of a Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. In this molecule, the potential leaving groups are the bromide ions (Br⁻) or the nitrite ion (NO₂⁻). Generally, halides are good leaving groups in SNAr reactions.

Figure 2: Generalized SNAr mechanism for this compound.

Note: As I cannot generate images, the DOT script above uses placeholders (your_..._image.png). In a real scenario, these would be replaced with images of the chemical structures.

Regioselectivity

While the bromine atoms at positions 3 and 5 could potentially be displaced, the nitro group at position 4 is also a possible leaving group. The relative leaving group ability would depend on the reaction conditions and the nature of the nucleophile. However, nucleophilic attack is most likely to occur at the C4 position due to the powerful activating effect of the nitro group. The stability of the resulting Meisenheimer complex, with the negative charge delocalized onto the nitro group, strongly favors this pathway.

Experimental Protocols

The following is a general protocol for a typical SNAr reaction involving a halogenated nitropyridine.

General Procedure for Nucleophilic Aromatic Substitution

Materials:

-

This compound (1 equivalent)

-

Nucleophile (e.g., piperidine, sodium methoxide) (1.1 - 2.0 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile)

-

Optional: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) if the nucleophile is used as a salt (e.g., piperidine hydrochloride).

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

If a base is required, add it to the solution and stir for 5-10 minutes.

-

Add the nucleophile to the reaction mixture, either neat (if liquid) or as a solution in the reaction solvent.

-

The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the pure substitution product.

Conclusion

This technical guide has outlined the theoretical reactivity of this compound, a molecule poised to be a versatile building block in organic synthesis. The presence of two bromine atoms and a nitro group on the pyridine ring strongly activates it towards nucleophilic aromatic substitution. Computational analysis, based on Density Functional Theory, is predicted to reveal a highly electron-deficient aromatic system with a low-lying LUMO, indicating a high susceptibility to nucleophilic attack, primarily at the C4 position. The SNAr mechanism, proceeding through a resonance-stabilized Meisenheimer complex, is the most probable reaction pathway.

While this guide provides a robust theoretical foundation, further computational studies are necessary to provide precise quantitative data on the geometry, electronic structure, and reaction energetics of this compound. Experimental validation of these theoretical predictions will be crucial to fully harness the synthetic potential of this reactive heterocyclic compound in the development of novel chemical entities for various applications, including drug discovery.

In-Depth Technical Guide to the Physical and Chemical Stability of 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the physical and chemical stability of 3,5-Dibromo-4-nitropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. A thorough knowledge of its stability profile is crucial for ensuring the quality, safety, and efficacy of resulting products.

Physicochemical Properties

Quantitative data on the specific physicochemical properties of this compound are not extensively available in publicly accessible literature. However, data for structurally related compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3,5-Dibromo-4-methylpyridine | 3-Bromo-4-nitropyridine | 2,5-Dibromo-4-methoxy-3-nitropyridine |

| Molecular Formula | C₅H₂Br₂N₂O₂ | C₆H₅Br₂N | C₅H₃BrN₂O₂ | C₆H₅Br₂N₂O₃ |

| Molecular Weight | 281.9 g/mol | 250.92 g/mol | 203.0 g/mol | 312.9 g/mol |

| Melting Point (°C) | Data not available | 104-107 | 54-58 | 41-44 (crude), 92-96 (purified)[1] |

| Boiling Point (°C) | Data not available | 243.0 ± 35.0 (Predicted) | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Chemical Stability

The chemical stability of this compound is influenced by several factors, including light, heat, and pH. The electron-withdrawing nature of the nitro group and the bromine atoms significantly impacts the reactivity of the pyridine ring.

Photostability

The N-oxide derivative, this compound-N-oxide, has been described as a phototropic substance, which suggests that it undergoes a reversible change in color upon exposure to light. This indicates a potential for photochemical instability in compounds containing this scaffold. The nitro group in nitroaromatic compounds can undergo nitro-nitrite rearrangement upon photoexcitation, leading to the formation of various degradation products.[2]

Thermal Stability

Hydrolytic Stability

The susceptibility of this compound to hydrolysis is an important consideration, particularly for its use in aqueous environments or formulations. The pyridine ring is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitro group and bromine atoms. This suggests a potential for hydrolysis, especially under basic conditions where hydroxide ions can act as nucleophiles.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and establishing degradation pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[4] The goal is to achieve a target degradation of approximately 10-30%.[5]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Protocol |

| Acid Hydrolysis | Treat a solution of this compound in an inert solvent with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 50-70°C) for various time points. |

| Base Hydrolysis | Treat a solution of this compound in an inert solvent with 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 50-70°C) for various time points. |

| Oxidative Degradation | Treat a solution of this compound with 3% to 30% hydrogen peroxide at room temperature for various time points. |

| Thermal Degradation | Expose the solid compound to dry heat at temperatures incrementally above the accelerated stability testing temperature (e.g., 80°C) for a defined period. |

| Photochemical Degradation | Expose a solution of the compound, as well as the solid material, to UV and visible light. The exposure should be sufficient to elicit degradation, and a dark control should be run in parallel. |

Analytical Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated to separate the parent compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting stability studies on this compound.

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized.

Nucleophilic Aromatic Substitution

The pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Under hydrolytic conditions, particularly basic pH, the nitro group or the bromine atoms could be displaced by a hydroxyl group.

References

- 1. sgs.com [sgs.com]

- 2. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. lubrizolcdmo.com [lubrizolcdmo.com]

- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3,5-Dibromo-4-nitropyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar brominated and nitrated pyridine derivatives to establish a robust framework for safe laboratory practices. The information presented herein is intended to empower researchers to minimize risks and ensure a safe working environment.

Hazard Identification and Classification

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

| Hazard Statement | Hazard Class | Compound Analogy | Citation |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 3,5-Dibromopyridine, 2-Bromo-5-nitropyridine | [1][2] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | 2-Bromo-5-nitropyridine | [2] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | 2-Bromo-5-nitropyridine | [2] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine | [1][2][3][4] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | 3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine | [1][2][3][4] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | 3,5-Dibromopyridine, 5-Bromo-2-nitropyridine, 2-Bromo-5-nitropyridine | [1][2][3][4] |

Logical Flow of Hazard Mitigation

References

Solubility of 3,5-Dibromo-4-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. This technical guide addresses the solubility of 3,5-Dibromo-4-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive framework for researchers. It covers theoretical considerations for solubility prediction, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method, and a visual representation of the experimental workflow.

Introduction and Theoretical Considerations

This compound is a halogenated nitropyridine. The "like dissolves like" principle suggests that its solubility will be influenced by the polarity of the solvent. The presence of two bromine atoms and a nitro group, both of which are electron-withdrawing, makes the pyridine ring electron-deficient. This electronic nature, combined with the overall molecular structure, suggests that this compound is likely to be a crystalline solid with low aqueous solubility. Its solubility is expected to be higher in polar aprotic solvents and some polar protic solvents, and lower in nonpolar solvents.

Predictive models, such as those based on quantitative structure-property relationships (QSPR), can provide estimations of solubility. These models utilize molecular descriptors to correlate a compound's structure with its solubility. However, for definitive data, experimental determination is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common solvents has not been extensively reported in publicly accessible databases or scientific journals. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

| Hexane | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.

Materials and Equipment

-

Compound: this compound (solid)

-

Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, DMSO, toluene, hexane)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately dispense a known volume of each solvent into the corresponding vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking samples at different time points (e.g., 24, 48, 72 hours) and ensuring the concentration does not change between the later time points.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Centrifuge the vials to further pellet the undissolved solid.[1]

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a calibration curve of this compound in each solvent using a series of known concentrations.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[1]

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL and mol/L.

-

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides researchers with the necessary theoretical background and a robust experimental protocol to determine this critical parameter. The provided shake-flask methodology is a reliable approach to generate accurate and reproducible solubility data. Such data is indispensable for advancing the research and development of formulations containing this compound, ultimately enabling its potential therapeutic applications.

References

Methodological & Application

Synthesis of Substituted Pyridines from 3,5-Dibromo-4-nitropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 3,5-Dibromo-4-nitropyridine. This starting material offers multiple reaction sites, allowing for the strategic introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting substituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound is a highly functionalized pyridine ring, making it an excellent precursor for the synthesis of diverse derivatives. The electron-withdrawing nitro group at the 4-position, combined with the bromine atoms at the 3- and 5-positions, activates the pyridine ring for several types of transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the pyridine ring, further enhanced by the nitro group, facilitates the displacement of the bromine atoms by various nucleophiles. The corresponding N-oxide is also a valuable substrate for such reactions.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents serve as excellent handles for the introduction of carbon-carbon and carbon-nitrogen bonds via well-established methods such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The general synthetic pathways are illustrated below.

Caption: Synthetic pathways from this compound.

Data Presentation: Summary of Reactions

The following table summarizes the key synthetic transformations of this compound and its N-oxide, including reaction conditions and reported yields.

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) |

| Nucleophilic Aromatic Substitution | ||||

| Fluorination | 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37%[1] |

| Amination (General) | This compound | Primary/Secondary Amine, Base | 3,5-Diamino-4-nitropyridine derivative | Not specified |

| Thiolation (General) | This compound | Thiol, Base | 3,5-Dithioether-4-nitropyridine derivative | Not specified |

| Palladium-Catalyzed Cross-Coupling | ||||

| Suzuki-Miyaura (Representative) | 3,5-Dibromopyridine | Arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, EtOH, 80 °C, 5 days | 3,5-Diarylpyridine | 56%[2] |

| Sonogashira (on a related substrate) | 3,5-Dibromo-2,6-dichloropyridine | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Alkynylpyridine | Good yields[3] |

| Buchwald-Hartwig (on a related substrate) | 3,5-Dibromo-2-aminopyridine | Amine, Pd precatalyst, LiHMDS, 65 °C, 12 h | 3,5-Diamino-2-aminopyridine derivative | 61-78%[4] |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations.

Nucleophilic Aromatic Substitution: Fluorination of 3-Bromo-4-nitropyridine N-oxide

This protocol is adapted from the work of Mossine et al.[1].

Reaction Scheme:

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for conducting Suzuki coupling reactions with 3,5-Dibromo-4-nitropyridine. This versatile building block allows for the selective introduction of aryl or heteroaryl substituents, paving the way for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group at the 4-position activates the bromine atoms at the 3 and 5-positions, making this substrate amenable to palladium-catalyzed cross-coupling reactions.

Introduction to Suzuki Coupling with Dihalogenated Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1]

For dihalogenated pyridines, such as this compound, selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions. The regioselectivity of the first coupling is influenced by the electronic and steric environment of the halogen atoms. In the case of this compound, the two bromine atoms are in electronically similar environments, but steric hindrance from the adjacent nitro group may play a role in directing the initial coupling.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a common motif in many biologically active compounds and approved drugs.[1] The introduction of aryl groups onto the pyridine scaffold via Suzuki coupling can significantly modulate the pharmacological properties of a molecule. Specifically, 3,5-disubstituted pyridine derivatives have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Certain 3,5-disubstituted pyridines have demonstrated remarkable antimicrobial activity.[2]

-

Antitubercular Agents: This class of compounds has shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.

-

Anticancer Agents: Diarylpyridine derivatives have been designed and synthesized as tubulin polymerization inhibitors, showing potent antiproliferative activities against various cancer cell lines.

The synthesis of libraries of 3-aryl-5-bromo-4-nitropyridines and 3,5-diaryl-4-nitropyridines through Suzuki coupling provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following are representative protocols for the mono- and di-arylation of this compound. Note: These are generalized procedures and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation of this compound

This protocol is designed to favor the formation of 3-Aryl-5-bromo-4-nitropyridine.

Materials:

-

This compound

-

Arylboronic acid (1.0 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).

-

Purge the reaction mixture with the inert gas for 10-15 minutes.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired 3-Aryl-5-bromo-4-nitropyridine.

Protocol 2: Di-arylation of this compound

This protocol is designed to favor the formation of 3,5-Diaryl-4-nitropyridine.

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (3-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (4-5 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (degassed)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Follow steps 1-3 from Protocol 1, using 2.2-2.5 equivalents of the arylboronic acid and 4-5 equivalents of the base. A higher catalyst loading (5-10 mol%) may be beneficial.

-

Heat the reaction mixture with vigorous stirring to a temperature of 100-120 °C.

-

Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.

-

Follow steps 6-9 from Protocol 1 to work up and purify the desired 3,5-Diaryl-4-nitropyridine.

Data Presentation

The following table summarizes representative conditions for Suzuki coupling reactions on halogenated pyridines, which can serve as a starting point for the optimization of reactions with this compound.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-5-iodopyridine | 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | N/A | [3] |

| 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 68 | [3] |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O | 90 | Moderate-Good | |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate-Good |

Visualizations

Reaction Scheme: Suzuki Coupling of this compound

References

Application Notes and Protocols for Sonogashira Coupling of 3,5-Dibromo-4-nitropyridine with Alkynes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 3,5-Dibromo-4-nitropyridine with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of substituted nitropyridines, which are valuable intermediates in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

The presence of a strong electron-withdrawing nitro group at the 4-position of the pyridine ring significantly influences the reactivity of the C-Br bonds at the 3 and 5-positions. This electronic feature can be exploited to achieve selective mono- or di-alkynylation, providing access to a range of novel compounds.

General Reaction Scheme

The Sonogashira coupling of this compound with terminal alkynes proceeds via a palladium and copper co-catalyzed cross-coupling reaction. The general transformation is depicted below:

Caption: General scheme of the Sonogashira coupling of this compound.

Key Considerations for an Electron-Deficient Substrate

The 4-nitro group renders the pyridine ring highly electron-deficient. This has several implications for the Sonogashira coupling:

-

Increased Reactivity: The C-Br bonds are activated towards oxidative addition to the palladium(0) catalyst, potentially allowing for milder reaction conditions compared to less electron-deficient dibromopyridines.

-

Potential for Side Reactions: The electron-deficient nature of the product can make it susceptible to nucleophilic attack. Careful control of the reaction conditions, particularly the base and temperature, is crucial to minimize side product formation.

-

Selective Coupling: The two bromine atoms at the 3 and 5-positions are electronically equivalent. Achieving selective mono-alkynylation requires careful control of the stoichiometry of the alkyne.

Experimental Protocols

While a specific protocol for this compound is not extensively documented in publicly available literature, the following protocols are based on successful Sonogashira couplings of the closely related and similarly electron-deficient substrate, 3,5-dibromo-2,6-dichloropyridine.[1] These serve as an excellent starting point for optimization.

Protocol 1: Selective Mono-alkynylation

This protocol aims to selectively substitute one of the bromine atoms.

Workflow:

Caption: Workflow for selective mono-alkynylation.

Reagents and Conditions:

| Reagent/Parameter | Suggested Starting Amount/Condition | Notes |

| This compound | 1.0 mmol | Starting material |

| Terminal Alkyne | 1.0 - 1.2 mmol | Slight excess of the alkyne can drive the reaction to completion. |

| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 mmol (2-5 mol%) | A common and effective palladium catalyst.[2] |

| Copper(I) Iodide (CuI) | 0.04 - 0.1 mmol (4-10 mol%) | Co-catalyst, crucial for the reaction.[2] |

| Triethylamine (Et₃N) | 3.0 - 5.0 mmol | Acts as both a base and a solvent.[3] |

| Solvent | THF or DMF (5-10 mL) | Anhydrous and degassed solvent is recommended.[3] |

| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is sluggish. |

| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS for consumption of starting material. |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent (THF or DMF).

-

Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

-

Add triethylamine, followed by the terminal alkyne via syringe.

-

Stir the reaction mixture at the desired temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation

This protocol is designed for the substitution of both bromine atoms.

Workflow:

Caption: Workflow for di-alkynylation.

Reagents and Conditions:

| Reagent/Parameter | Suggested Starting Amount/Condition | Notes |

| This compound | 1.0 mmol | Starting material |

| Terminal Alkyne | 2.2 - 2.5 mmol | A larger excess of the alkyne is required. |

| Pd(PPh₃)₂Cl₂ | 0.03 - 0.06 mmol (3-6 mol%) | Slightly higher catalyst loading may be beneficial. |

| Copper(I) Iodide (CuI) | 0.06 - 0.12 mmol (6-12 mol%) | Co-catalyst loading can also be increased. |

| Triethylamine (Et₃N) | 5.0 - 7.0 mmol | Increased amount of base. |

| Solvent | DMF (5-10 mL) | DMF is often preferred for higher temperature reactions. |

| Temperature | 60 - 100 °C | Higher temperatures are generally required for the second substitution.[3] |

| Reaction Time | 12 - 48 hours | The second coupling is typically slower. |

Procedure:

The procedure is similar to the mono-alkynylation protocol, with the following key modifications:

-

Use a higher stoichiometric ratio of the terminal alkyne (2.2-2.5 equivalents).

-

Higher reaction temperatures (60-100 °C) will likely be necessary to drive the reaction to completion.[3]

-

Longer reaction times are to be expected.

Data Presentation

The following tables summarize expected outcomes based on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine with various alkynes, which can be used as a predictive guide for reactions with this compound.[1] Actual yields will need to be determined experimentally.

Table 1: Predicted Outcomes for Mono-alkynylation of this compound

| Entry | Alkyne (R-C≡C-H) | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 3-Bromo-5-(phenylethynyl)-4-nitropyridine | 70-85 |

| 2 | 4-Methoxyphenylacetylene | 3-Bromo-5-((4-methoxyphenyl)ethynyl)-4-nitropyridine | 75-90 |

| 3 | 1-Hexyne | 3-Bromo-5-(hex-1-yn-1-yl)-4-nitropyridine | 65-80 |

| 4 | Trimethylsilylacetylene | 3-Bromo-5-((trimethylsilyl)ethynyl)-4-nitropyridine | 80-95 |

Table 2: Predicted Outcomes for Di-alkynylation of this compound

| Entry | Alkyne (R-C≡C-H) | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 3,5-Bis(phenylethynyl)-4-nitropyridine | 60-75 |

| 2 | 4-Methoxyphenylacetylene | 3,5-Bis((4-methoxyphenyl)ethynyl)-4-nitropyridine | 65-80 |

| 3 | 1-Hexyne | 3,5-Bis(hex-1-yn-1-yl)-4-nitropyridine | 50-65 |

| 4 | Trimethylsilylacetylene | 3,5-Bis((trimethylsilyl)ethynyl)-4-nitropyridine | 70-85 |

Mechanistic Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Increase the catalyst loading or try a different palladium catalyst/ligand system.

-

Increase the reaction temperature or time.

-

-

Formation of Homocoupled Alkyne (Glaser Coupling):

-

This is a common side reaction catalyzed by the copper co-catalyst.

-

Minimize the reaction time.

-

Consider using a copper-free Sonogashira protocol, although this may require more active palladium catalysts and different bases.

-

-

No Reaction:

-

Check the quality of the palladium catalyst and copper(I) iodide. CuI should be a white or off-white powder; a green or blue color indicates oxidation.

-

Ensure the base is of sufficient purity and strength.

-

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be handled with care.

-

Reactions under pressure or at high temperatures should be conducted behind a blast shield.

By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling of this compound to synthesize a wide array of novel and potentially valuable compounds for various applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,5-Dibromo-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction